Osimertinib mesylate Osimertinib mesylate Osimertinib mesylate, also known as AZD-9291, is an irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. AZD-9291 selectively and covalently binds to and inhibits the activity of the mutant forms of EGFR, including the T790M EGFR mutant form, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease.
Brand Name: Vulcanchem
CAS No.: 1421373-66-1
VCID: VC0002900
InChI: InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
SMILES: CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Molecular Formula: C₂₉H₃₇N₇O₅S
Molecular Weight: 595.71

Osimertinib mesylate

CAS No.: 1421373-66-1

Inhibitors

VCID: VC0002900

Molecular Formula: C₂₉H₃₇N₇O₅S

Molecular Weight: 595.71

Purity: 98%

Osimertinib mesylate - 1421373-66-1

CAS No. 1421373-66-1
Product Name Osimertinib mesylate
Molecular Formula C₂₉H₃₇N₇O₅S
Molecular Weight 595.71
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Standard InChI InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Standard InChIKey FUKSNUHSJBTCFJ-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Description Osimertinib mesylate, also known as AZD-9291, is an irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. AZD-9291 selectively and covalently binds to and inhibits the activity of the mutant forms of EGFR, including the T790M EGFR mutant form, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease.
Purity 98%
Related CAS 1421373-65-0 (free base) 1421373-66-1 (mesylate)
Synonyms AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate
Reference 1: Gil HI, Um SW. The impact of age and performance status on the efficacy of
osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J
Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:
32274079; PubMed Central PMCID: PMC7139039.


2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2
Modulates Tumor Progression and Osimertinib Drug Resistance through the
EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:
S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]
PubMed PMID: 32272148.


3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient
with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib
without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:
10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central
PMCID: PMC7109584.


4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of
Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative
Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:
10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central
PMCID: PMC7103047.


5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,
Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell
lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.
doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.


6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin
sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via
Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:
10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.


7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,
Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell
Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.
2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.


8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M
Mutation is associated with the Clinical Benefits of Osimertinib Treatment in
Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar
4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:
32231715; PubMed Central PMCID: PMC7097959.


9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant
NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:
clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]
PubMed PMID: 32217611.


10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a
Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020
Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.
PubChem Compound 78357807
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator